tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate
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Overview
Description
Tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolopyrroles, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl group and the pyrrolopyrrole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound's potential medicinal applications include its use in drug discovery and development. It may be used to create new therapeutic agents with specific biological targets.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Uniqueness: Tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate stands out due to its unique pyrrolopyrrole core and the presence of the tert-butyl group
Properties
IUPAC Name |
tert-butyl 2-prop-2-enoyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-6-10-8-16(9-11(10)7-15)13(18)19-14(2,3)4/h5H,1,6-9H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRBPYFNNNQCLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CN(C2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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